molecular formula C13H13BrFNO B13794854 [1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Cat. No.: B13794854
M. Wt: 298.15 g/mol
InChI Key: WRUHQKZIWFTBCP-UHFFFAOYSA-N
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Description

[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: is an organic compound that belongs to the class of pyrroles. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, along with two methyl groups on the pyrrole ring. The methanol group is attached to the pyrrole ring, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of Substituents: The bromine and fluorine atoms are introduced through electrophilic aromatic substitution reactions. The methyl groups are added via alkylation reactions.

    Attachment of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a hydroxyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Using batch reactors for controlled synthesis, ensuring high purity and yield.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.

    Reduction: Reduction reactions can convert the bromine and fluorine atoms to hydrogen atoms, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the fully reduced compound with hydrogen atoms replacing the halogens.

    Substitution: The major products are the substituted derivatives with new functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

    • [1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanol
    • [1-(4-chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
    • [1-(4-bromo-2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
  • Uniqueness

    • The presence of both bromine and fluorine atoms provides unique reactivity and properties.
    • The methanol group offers versatility in chemical modifications and applications.

Properties

Molecular Formula

C13H13BrFNO

Molecular Weight

298.15 g/mol

IUPAC Name

[1-(4-bromo-2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol

InChI

InChI=1S/C13H13BrFNO/c1-8-5-10(7-17)9(2)16(8)13-4-3-11(14)6-12(13)15/h3-6,17H,7H2,1-2H3

InChI Key

WRUHQKZIWFTBCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=C(C=C(C=C2)Br)F)C)CO

Origin of Product

United States

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